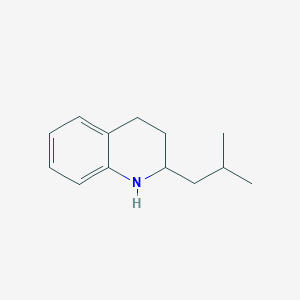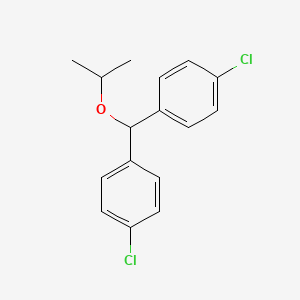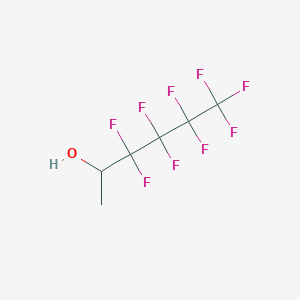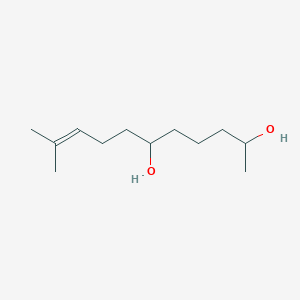
10-Methylundec-9-ene-2,6-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
10-Methylundec-9-ene-2,6-diol is an organic compound with the molecular formula C12H24O2. It is a diol, meaning it contains two hydroxyl groups (-OH) attached to its carbon chain. This compound is characterized by the presence of a double bond (ene) and a methyl group attached to the undecane chain. It is a versatile compound with various applications in scientific research and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
10-Methylundec-9-ene-2,6-diol can be synthesized through several methods. One common approach involves the dihydroxylation of alkenes. This process can be achieved using osmium tetroxide or potassium permanganate as reagents. The reaction typically proceeds under mild conditions, resulting in the formation of vicinal diols.
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The choice of reagents and catalysts, as well as the control of temperature and pressure, play crucial roles in the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
10-Methylundec-9-ene-2,6-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds, such as aldehydes and ketones.
Reduction: Reduction reactions can convert the double bond into a single bond, resulting in saturated diols.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halides, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and osmium tetroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Halogenating agents like thionyl chloride and phosphorus tribromide can be employed for substitution reactions.
Major Products Formed
Oxidation: Aldehydes and ketones.
Reduction: Saturated diols.
Substitution: Halogenated compounds.
Applications De Recherche Scientifique
10-Methylundec-9-ene-2,6-diol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Industry: The compound is used in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 10-Methylundec-9-ene-2,6-diol involves its interaction with various molecular targets and pathways. The hydroxyl groups can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing biochemical processes. The double bond and methyl group also contribute to the compound’s reactivity and specificity in different reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
10-Methylundec-3-en-4-olide: Another compound with a similar structure but different functional groups.
2-Methyl-2-butene-1,4-diol: A diol with a shorter carbon chain and different substitution pattern.
Uniqueness
10-Methylundec-9-ene-2,6-diol is unique due to its specific combination of a double bond, methyl group, and two hydroxyl groups. This combination imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Propriétés
Numéro CAS |
115920-54-2 |
|---|---|
Formule moléculaire |
C12H24O2 |
Poids moléculaire |
200.32 g/mol |
Nom IUPAC |
10-methylundec-9-ene-2,6-diol |
InChI |
InChI=1S/C12H24O2/c1-10(2)6-4-8-12(14)9-5-7-11(3)13/h6,11-14H,4-5,7-9H2,1-3H3 |
Clé InChI |
UPOHMIHTHXNVCR-UHFFFAOYSA-N |
SMILES canonique |
CC(CCCC(CCC=C(C)C)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



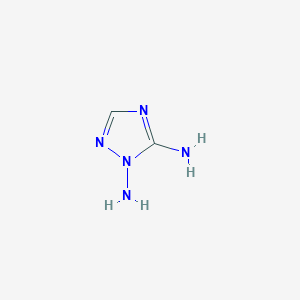
![2-([4,4'-Bipiperidin]-1-yl)ethan-1-ol](/img/structure/B14294107.png)
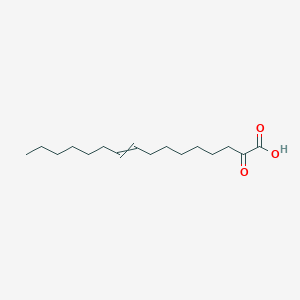

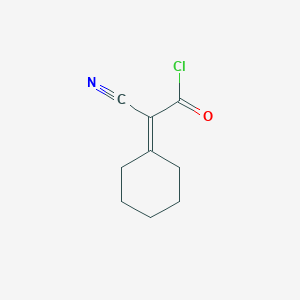
![9-Borabicyclo[3.3.1]nonane, 9-(5-hexenyl)-](/img/structure/B14294129.png)
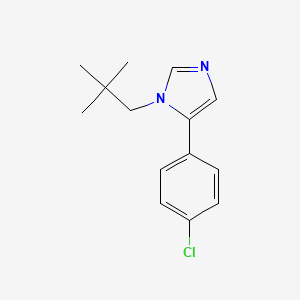
![2,4,6-Tribromo-3-[3-bromo-2,2-bis(bromomethyl)propyl]phenyl carbonate](/img/structure/B14294136.png)

